molecular formula C14H10Cl2O2 B6356749 2-(3,4-Dichlorophenyl)-5-methylbenzoic acid, 95% CAS No. 1181626-99-2

2-(3,4-Dichlorophenyl)-5-methylbenzoic acid, 95%

Cat. No. B6356749
CAS RN: 1181626-99-2
M. Wt: 281.1 g/mol
InChI Key: MDSLEPOVMHWKNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4-Dichlorophenyl)-5-methylbenzoic acid, 95% (DCPMA-95) is a synthetic acid composed of a dichlorophenyl moiety and a methylbenzoic acid moiety. DCPMA-95 is an important and versatile synthetic acid that has found a wide range of applications in scientific research.

Scientific Research Applications

2-(3,4-Dichlorophenyl)-5-methylbenzoic acid, 95% has been used in a wide range of scientific research applications, including as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as a surfactant. It has also been used in the synthesis of pharmaceuticals, as a corrosion inhibitor, and as a flame retardant. Additionally, 2-(3,4-Dichlorophenyl)-5-methylbenzoic acid, 95% has been used as a dye sensitizer in dye-sensitized solar cells, as a gas-sensing material, and as a component of nanomaterials.

Mechanism of Action

2-(3,4-Dichlorophenyl)-5-methylbenzoic acid, 95% is a weak acid, with a pKa of 4.8. It is therefore able to form hydrogen bonds with other molecules, leading to the formation of intermolecular complexes. These complexes are thought to be responsible for the acid’s catalytic activity and its ability to interact with other molecules.
Biochemical and Physiological Effects
2-(3,4-Dichlorophenyl)-5-methylbenzoic acid, 95% has been shown to have a number of biochemical and physiological effects. In animal studies, it has been shown to have anti-inflammatory and antioxidant effects. It has also been shown to have anti-cancer effects, and to inhibit the growth of certain bacterial and fungal species. Additionally, 2-(3,4-Dichlorophenyl)-5-methylbenzoic acid, 95% has been shown to have antinociceptive and analgesic effects in animal models.

Advantages and Limitations for Lab Experiments

2-(3,4-Dichlorophenyl)-5-methylbenzoic acid, 95% is a relatively stable compound, which makes it suitable for use in laboratory experiments. It is also relatively inexpensive and easy to obtain. However, it is important to note that 2-(3,4-Dichlorophenyl)-5-methylbenzoic acid, 95% is toxic and should be handled with care. Additionally, it is important to note that 2-(3,4-Dichlorophenyl)-5-methylbenzoic acid, 95% is a weak acid and may not be suitable for use in experiments that require a strong acid.

Future Directions

The potential applications of 2-(3,4-Dichlorophenyl)-5-methylbenzoic acid, 95% are numerous and varied. One area of research that could be explored is the use of 2-(3,4-Dichlorophenyl)-5-methylbenzoic acid, 95% as a therapeutic agent. Additionally, further research could be done to explore the potential uses of 2-(3,4-Dichlorophenyl)-5-methylbenzoic acid, 95% in the synthesis of novel materials, such as nanomaterials and polymers. Additionally, further research could be done to explore the potential applications of 2-(3,4-Dichlorophenyl)-5-methylbenzoic acid, 95% in the field of biotechnology, such as in the development of biosensors and biocatalysts. Finally, further research could be done to explore the potential use of 2-(3,4-Dichlorophenyl)-5-methylbenzoic acid, 95% as a flame retardant or as a corrosion inhibitor.

Synthesis Methods

2-(3,4-Dichlorophenyl)-5-methylbenzoic acid, 95% can be synthesized from the reaction of 3,4-dichlorophenol (DCP) and 5-methylbenzoic acid (MBA) in the presence of a strong base such as potassium hydroxide. The reaction proceeds via a Williamson ether synthesis, in which the DCP is deprotonated by the base to form an alkoxide, which then reacts with the MBA to form 2-(3,4-Dichlorophenyl)-5-methylbenzoic acid, 95%. The reaction is typically carried out at a temperature of 70-80 °C and a pressure of 0.9-1.0 MPa.

properties

IUPAC Name

2-(3,4-dichlorophenyl)-5-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2O2/c1-8-2-4-10(11(6-8)14(17)18)9-3-5-12(15)13(16)7-9/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDSLEPOVMHWKNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC(=C(C=C2)Cl)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50653545
Record name 3',4'-Dichloro-4-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50653545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-Dichlorophenyl)-5-methylbenzoic acid

CAS RN

1181626-99-2
Record name 3′,4′-Dichloro-4-methyl[1,1′-biphenyl]-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1181626-99-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3',4'-Dichloro-4-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50653545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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